N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thioacetamide moiety suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioacetamide Group: This step may involve the reaction of the imidazo[2,1-c][1,2,4]triazole intermediate with a thioacetamide derivative.
Attachment of the Fluorophenyl Group: The final step could involve the coupling of the fluorophenyl group to the thioacetamide intermediate using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-c][1,2,4]triazole ring may undergo reduction under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[2,1-c][1,2,4]triazoles.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioacetamide group could participate in hydrogen bonding or covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- N-(2-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- N-(2-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Uniqueness
The uniqueness of N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Biological Activity
N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure that includes a 2-fluorophenyl group and a thioacetamide moiety linked to a 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole core. The presence of sulfur in the thio group enhances its lipophilicity and membrane permeability, which is crucial for biological activity.
Antimicrobial Activity
Research has shown that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains. For instance:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Candida albicans |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Compounds containing the imidazo[2,1-c][1,2,4]triazole structure have also been evaluated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example:
The anticancer activity is often attributed to the ability of these compounds to interfere with critical signaling pathways involved in tumor growth.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors or proteins that play roles in cellular signaling pathways.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity and function.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibited antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to the inhibition of fatty acid biosynthesis pathways in bacteria .
- Anticancer Properties : Another study focused on a series of triazole derivatives that showed promising results against various cancer cell lines. The compounds induced apoptosis through caspase activation .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-14-8-4-5-9-15(14)20-16(25)12-26-18-22-21-17-23(10-11-24(17)18)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIXUNRNQDYTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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